molecular formula C19H23N3O3 B6339255 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-72-9

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339255
CAS RN: 365542-72-9
M. Wt: 341.4 g/mol
InChI Key: XBCYLOZVIGIRRR-VAWYXSNFSA-N
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Description

This compound is a derivative of 1,2,4-triazole . It is characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Synthesis Analysis

The synthesis of similar compounds involves a molecular hybridization approach, integrating the essential features of inhibitors acting on enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design .


Molecular Structure Analysis

The molecular structure of this compound can be determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD . The docked view of similar compounds showed that the carbonyl oxygen interacted with the Zn ion via a metallic bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its IR absorption spectra and 1H-NMR spectrum . More specific properties like melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Antimicrobial Applications

1,2,4-Triazole derivatives exhibit potent antimicrobial properties. Specifically, this compound has demonstrated activity against Gram-positive bacteria (such as Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungal strains (Candida albicans and Aspergillus niger) . These findings suggest its potential use as an antimicrobial agent.

Antioxidant Activity

The compound also shows significant antioxidant activity. Two derivatives, T2 and T3, exhibited antioxidant effects comparable to ascorbic acid. Antioxidants play a crucial role in protecting cells from oxidative damage, making this property valuable for potential therapeutic applications .

Anti-Urease Properties

Urease inhibitors are essential in managing conditions related to urease activity, such as kidney stones and Helicobacter pylori infections. Among the synthesized compounds, T3 demonstrated potent urease inhibition, comparable to the standard thiourea . This suggests a potential role in urease-related therapies.

Anticancer Potential

The compound was evaluated for its anticancer activity against cancer cell lines (MCF-7 and HCT116). Notably, derivatives T2 and T7 exhibited significant anticancer effects, outperforming the standard 5-fluorouracil (5-FU) . This finding highlights its promise as an anticancer agent.

Core Molecule for Medicinal Compound Design

1,2,4-Triazole serves as a core molecule for designing and synthesizing various medicinal compounds. Its versatility allows for the development of analgesics, antiseptics, anti-inflammatory agents, diuretics, and more .

Structural Optimization for Anticancer Molecules

Hybrid compounds containing 1,2,4-triazole benzoic acid moieties have been explored as a structural optimization platform for designing selective and potent anticancer molecules .

Future Directions

The future directions for this compound could involve further optimization to obtain novel antimycobacterial agents . It could also serve as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

methyl 2-[(E)-2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCYLOZVIGIRRR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=NN=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

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